molecular formula C23H18N4O9 B15016688 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B15016688
M. Wt: 494.4 g/mol
InChI Key: UXOZAAAACNGZAE-ZMOGYAJESA-N
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Description

2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, nitrophenoxy, and nitrobenzoate groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2-methoxy-4-formylphenol and 2-(2-nitrophenoxy)acetamide under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-nitrobenzoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Amines and nitroso derivatives.

    Reduction: Nitro compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Uniqueness

2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of methoxy, nitrophenoxy, and nitrobenzoate groups. This combination imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C23H18N4O9

Molecular Weight

494.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H18N4O9/c1-34-21-12-15(6-11-20(21)36-23(29)16-7-9-17(10-8-16)26(30)31)13-24-25-22(28)14-35-19-5-3-2-4-18(19)27(32)33/h2-13H,14H2,1H3,(H,25,28)/b24-13+

InChI Key

UXOZAAAACNGZAE-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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